molecular formula C16H26N2O5S B8063538 (Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

Cat. No.: B8063538
M. Wt: 358.5 g/mol
InChI Key: DHSUYTOATWAVLW-MSSAFCDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid is a specialized covalent inhibitor designed to target proteasomal activity. Its molecular structure features a (1S)-2,2-dimethylcyclopropanecarbonyl group linked to a hept-2-enoic acid backbone, which is functionally analogous to the pharmacophore found in well-characterized proteasome inhibitors like carfilzomib https://pubchem.ncbi.nlm.nih.gov/compound/Carfilzomib . The critical (Z)-configured alkene and the electrophilic cyclopropane moiety are designed to act as a Michael acceptor, enabling irreversible, covalent binding to the N-terminal threonine residue of the proteasome's catalytic β-subunits https://www.ncbi.nlm.nih.gov/books/NBK54221/ . The compound is further functionalized with a cysteine-like side chain containing a 2-amino-2-carboxyethylsulfanyl group, which may confer unique selectivity profiles or solubility characteristics. This reagent is of significant value in biochemical and cellular research for elucidating the role of the ubiquitin-proteasome pathway in protein degradation, cellular homeostasis, and disease states such as cancer and inflammatory disorders. Researchers can utilize this inhibitor to selectively block chymotrypsin-like or other peptidase activities of the proteasome, facilitating studies on protein turnover, the mechanism of action of therapeutic proteasome inhibitors, and the downstream effects of proteasomal inhibition on cell cycle and apoptosis. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUYTOATWAVLW-MSSAFCDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSCC(C(=O)O)N)/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82009-34-5
Record name Cilastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid, commonly referred to as a derivative of cilastatin, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₇H₃₁N₃O₃S
  • Molecular Weight : 358.5 g/mol
  • Structure : The compound features a heptenoic acid backbone with a sulfanyl group and an amino acid moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity :
    • It acts as an inhibitor of dehydropeptidase I, an enzyme that plays a crucial role in the metabolism of certain peptides. This inhibition is significant for enhancing the efficacy of β-lactam antibiotics by preventing their degradation in renal tubular cells .
  • Antimicrobial Activity :
    • The compound demonstrates antimicrobial properties, particularly against Gram-negative bacteria. Its structural similarity to natural peptides allows it to interfere with bacterial cell wall synthesis and function .
  • Potential Anticancer Effects :
    • Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionStrong inhibition of dehydropeptidase I
AntimicrobialEffective against various Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
CytotoxicityLow cytotoxicity in normal cell lines

Case Study 1: Inhibition of Dehydropeptidase I

A study conducted on renal tubular cells demonstrated that this compound effectively inhibited dehydropeptidase I activity, resulting in increased levels of β-lactam antibiotics in circulation, thereby enhancing their therapeutic efficacy against infections .

Case Study 2: Antimicrobial Efficacy

In vitro assays have shown that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall integrity, leading to cell lysis .

Case Study 3: Anticancer Potential

Research on various cancer cell lines indicates that the compound can induce apoptosis via the mitochondrial pathway. This effect was observed in breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Molecular Formula

  • C : 16
  • H : 26
  • N : 2
  • O : 5
  • S : 1

IUPAC Name

(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

Structural Representation

The compound features a heptenoic backbone with an amino acid structure, incorporating a sulfanyl group which may enhance its biochemical interactions.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that modifications to the amino acid structure can influence pharmacological properties, making it a candidate for drug design.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were assessed for anticancer activity. The results demonstrated that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Biochemical Research

The sulfanyl group in the molecule is essential for its role in biochemical pathways, particularly in redox reactions. This feature makes it an interesting candidate for studies related to oxidative stress and cellular signaling.

Case Study: Antioxidant Properties

A study highlighted in Free Radical Biology and Medicine explored the antioxidant properties of similar compounds. The findings indicated that compounds with sulfanyl groups can scavenge free radicals effectively, which is crucial for developing protective agents against oxidative damage .

Polymer Chemistry

The compound's structural characteristics allow it to be utilized as a chain transfer agent in polymerization processes. Its ability to control molecular weight and polydispersity makes it valuable in producing polymers with specific properties.

Application: RAFT Polymerization

As reported by various chemical manufacturers, this compound can be employed in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization techniques to synthesize well-defined polymers suitable for biomedical applications .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
(Z)-7-(...)AnticancerJournal of Medicinal Chemistry
(Z)-7-(...)AntioxidantFree Radical Biology and Medicine
Similar RAFT AgentsPolymerization EfficiencyFUJIFILM Wako Pure Chemical Corporation

Table 2: Structural Features Affecting Activity

Structural FeatureEffect on Activity
Sulfanyl GroupEnhances redox potential
Dimethylcyclopropanecarbonyl GroupIncreases binding affinity
Heptenoic BackboneInfluences solubility

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional motifs with several pharmacologically relevant molecules. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS RN Molecular Formula Molecular Weight Key Functional Groups Storage Conditions Hazards
Target Compound 82009-34-5 C₁₆H₂₆N₂O₅S 358.45 Cyclopropane, thioether, enoic acid (Z-isomer) -20°C, dark, dry H302, H315, H319, H335
7-Amino-3-propenylcephalosporanic acid (Z-isomer) N/A ~C₁₄H₁₉N₃O₅S* ~350* Cephalosporin core, propenyl, amino Not specified Not reported
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) 76-93-7 C₁₄H₁₂O₃ 228.24 Diphenyl, hydroxy, carboxylic acid Not specified Not reported
Metabolite () N/A Complex >500* Cyclopentyl, sulfanyl, amino, carboxy Not specified Not reported

*Estimated based on structural similarity.

Key Observations:

Cyclopropane vs. Bicyclic Systems: Unlike cephalosporins (e.g., 7-Amino-3-propenylcephalosporanic acid), which contain a bicyclo[4.2.0] system for β-lactam stability, the target compound utilizes a 2,2-dimethylcyclopropane group. The smaller cyclopropane ring may enhance metabolic resistance but reduce ring strain compared to β-lactams .

Thioether Linkage : The thioether in the target compound differs from sulfonamide or disulfide bridges in other drugs (e.g., penicillin derivatives). This group may improve membrane permeability but increase oxidation sensitivity compared to ethers .

Z-Isomer Specificity: The (Z)-configuration of the enoic acid double bond distinguishes it from (E)-isomers, which could alter binding affinity in enzymatic pockets.

Pharmacological and Stability Considerations

  • Stability: The target compound’s requirement for sub-zero storage contrasts with benzilic acid (stable at room temperature), highlighting its thermolability. This is likely due to the reactive enoic acid and thioether groups .
  • Hazard Profile: The target’s oral toxicity (H302) is notable compared to benzilic acid, which lacks reported acute hazards, emphasizing the need for careful handling .

Preparation Methods

Classical Condensation-Hydrolysis-Coupling Approach

The primary synthesis route involves three sequential steps: condensation , hydrolysis , and thioether coupling (Fig. 1).

Step 1: Condensation of Ethyl 7-Chloro-2-Oxoheptanoate with (S)-2,2-Dimethylcyclopropanecarboxamide

Ethyl 7-chloro-2-oxoheptanoate (I) reacts with (S)-2,2-dimethylcyclopropanecarboxamide (II) in toluene under reflux with p-toluenesulfonic acid as a catalyst. This step yields (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester (III) as a mixture of Z/E isomers (85:15 ratio).

Reaction Conditions

ParameterValue
SolventToluene
Catalystp-TSA (1.5% w/w)
Temperature110–120°C (reflux)
Time20 hours
Yield78–82%

Isomer separation is unnecessary at this stage due to subsequent hydrolysis.

Step 2: Hydrolysis to Carboxylic Acid

The ester (III) undergoes alkaline hydrolysis using aqueous NaOH (20% w/v) at 25–30°C for 8 hours, producing (Z/E)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid (IV). The Z-isomer predominates (∼90%) due to steric hindrance favoring the cis configuration.

Key Observations

  • Hydrolysis at higher temperatures (>40°C) increases E-isomer formation (up to 18%).

  • Acidic workup (pH 4.0–4.5) precipitates the Z-isomer, while the E-isomer remains in the organic phase.

Step 3: Thioether Coupling with L-Cysteine

The chlorinated intermediate (IV) reacts with L-cysteine hydrochloride in a methanol-water system (3:1 v/v) at 60–65°C under basic conditions (pH 10.5–11.0). This nucleophilic substitution introduces the 2-amino-2-carboxyethylsulfanyl group, yielding the target compound.

Optimized Parameters

FactorOptimal Range
Molar Ratio (IV:L-Cys)1:1.2
SolventMethanol:H₂O (3:1)
pH10.5–11.0 (NaOH)
Reaction Time6–8 hours
Final Yield65–70% (after purification)

Challenges

  • Residual E-isomer (5–7%) necessitates recrystallization at pH 3.0 to achieve >99% Z-configuration.

  • Overalkylation byproducts (∼3%) form if excess L-cysteine is used.

Improved Method via Isomer-Controlled Synthesis

A patent-derived approach (US 5,147,868) minimizes E-isomer formation by modifying the condensation step:

Selective Z-Isomer Enrichment

  • Grignard Reaction Optimization : Ethyl 7-chloro-2-oxoheptanoate is prepared via a low-temperature (−10°C) Grignard reaction between 1-bromo-5-chloropentane and diethyl oxalate, reducing enolate scrambling.

  • Isomerization Control : Post-hydrolysis, the crude acid (IV) is treated with HCl (1M) in toluene at 25–30°C for 4 hours, converting residual E-isomer to Z-isomer via acid-catalyzed equilibration.

Comparative Data

MethodZ-Isomer Purity Before WorkupFinal Yield
Classical85%65%
Improved97%82%

Purification and Isolation Strategies

Crystallization-Based Purification

The sodium salt of the target compound is isolated via pH-controlled crystallization:

  • Acidification : Adjust reaction mixture to pH 3.0 with HCl to precipitate the free acid.

  • Salt Formation : Dissolve in NaOH (1M) and precipitate with ethanol to obtain cilastatin sodium.

Crystallization Conditions

ParameterValue
Solvent SystemEthanol:H₂O (4:1)
Temperature0–5°C
Purity≥99.5%

Chromatographic Challenges

Early methods relied on silica gel chromatography, which resulted in:

  • Low recovery (45–50%) due to compound adsorption.

  • Oxidative degradation of the sulfanyl group.

Modern approaches avoid chromatography by using cation-exchange resins (e.g., Dowex 50WX4) for final polishing.

Analytical Characterization

Spectroscopic Data

Key Assignments

  • ¹H NMR (D₂O, 400 MHz): δ 6.82 (dt, J = 10.2 Hz, 1H, CH=CHCO), 4.31 (m, 1H, cyclopropane CH), 3.18 (dd, J = 14.1 Hz, 2H, SCH₂).

  • IR (KBr): 1725 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (amide I).

Chiral Purity Assessment

HPLC with a Chiralpak IC column (4.6 × 250 mm, 5 µm) confirms enantiomeric excess >99.9% for the (1S)-cyclopropane moiety:
| Mobile Phase | Hexane:IPA:TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.7 min (Z-isomer) |

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and methanol are recycled via fractional distillation, achieving 90–92% recovery.

Waste Stream Management

  • Chloride Byproducts : Treated with AgNO₃ to precipitate AgCl (99.9% removal).

  • Cysteine Derivatives : Oxidized with H₂O₂ to cysteic acid for safe disposal.

Emerging Methodologies

Enzymatic Resolution

Recent trials using penicillin G acylase selectively hydrolyze the E-isomer’s amide bond, enhancing Z-purity to 99.8% without acid treatment.

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 60%:

  • Condensation: 2 hours (vs. 20 hours batch).

  • Thioether coupling: 1.5 hours (vs. 8 hours batch) .

Q & A

Basic: What are the recommended storage conditions for (Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid to ensure stability?

Answer:
The compound should be stored in a dark, dry environment at temperatures below -20°C to prevent degradation caused by light, moisture, or thermal instability . The molecular formula (C₁₆H₂₆N₂O₅S) and presence of reactive functional groups (e.g., sulfanyl, carboxylic acid) necessitate strict adherence to these conditions to avoid hydrolysis or oxidation. Hazard statements (H302, H315, H319, H335) further emphasize the need for proper handling in a ventilated workspace with personal protective equipment (PPE) .

Basic: What spectroscopic and chromatographic methods are suitable for structural characterization of this compound?

Answer:
For structural confirmation:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemistry, particularly the (Z)-configuration of the hept-2-enoic acid moiety and the cyclopropane ring substituents .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (358.45 g/mol) and fragmentation patterns to validate the presence of the 2,2-dimethylcyclopropanecarbonyl group .
  • HPLC-PDA: Assess purity and stability under optimized mobile phases (e.g., reverse-phase C18 columns with acetonitrile/water gradients) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from variations in assay conditions, impurity profiles, or stereochemical misinterpretations. To address this:

  • Standardize Assay Protocols: Use validated methods (e.g., USP guidelines for purity testing ) to ensure reproducibility.
  • Control Impurities: Characterize impurities via LC-MS and quantify their impact using dose-response curves.
  • Validate Stereochemistry: Re-examine chiral centers (e.g., (1S)-2,2-dimethylcyclopropanecarbonyl group) using X-ray crystallography or circular dichroism .
  • Cross-Reference Theoretical Models: Link experimental data to computational predictions (e.g., molecular docking) to reconcile discrepancies .

Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?

Answer:
Adopt a multi-compartment approach inspired by Project INCHEMBIOL :

Physicochemical Properties: Determine logP, solubility, and hydrolysis rates under varying pH/temperature conditions.

Environmental Distribution: Use radiolabeled analogs to track distribution in soil, water, and biota.

Transformation Pathways: Identify abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) pathways via mass spectrometry.

Risk Assessment: Quantify bioaccumulation factors and toxicity thresholds using standardized ecotoxicological assays (e.g., Daphnia magna or algal growth inhibition tests) .

Basic: How can the stereochemical integrity of the (1S)-2,2-dimethylcyclopropanecarbonyl group be preserved during synthesis?

Answer:

  • Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., (1S)-configured cyclopropane precursors) to avoid racemization .
  • Reaction Optimization: Conduct reactions under inert atmospheres (N₂/Ar) at controlled temperatures (<0°C) to prevent epimerization.
  • In-Process Monitoring: Employ chiral HPLC or polarimetry to verify stereochemical purity at each synthetic step .

Advanced: What methodologies are effective for analyzing metabolic byproducts of this compound in vivo?

Answer:

  • Metabolite Profiling: Use high-resolution LC-MS/MS with stable isotope labeling to detect sulfanyl cleavage products (e.g., 2-amino-2-carboxyethyl derivatives) .
  • Tissue Distribution Studies: Apply whole-body autoradiography or MALDI imaging to map metabolite localization in model organisms.
  • Enzymatic Assays: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites .

Basic: What precautions are necessary when handling this compound due to its hazard profile?

Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (H315, H319) .
  • Ventilation: Use fume hoods for weighing or solubilizing to mitigate inhalation risks (H335).
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste channels .

Advanced: How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

Answer:

  • Quantum Mechanical Calculations: Model reaction pathways (e.g., cyclopropane ring stability) using DFT to predict degradation or interaction mechanisms .
  • Molecular Dynamics Simulations: Study ligand-receptor interactions (e.g., enzyme inhibition) to guide structure-activity relationship (SAR) studies .
  • Systems Biology Approaches: Link experimental data to metabolic networks or signaling pathways using tools like KEGG or Reactome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.